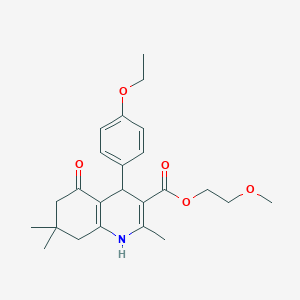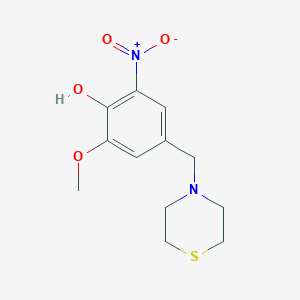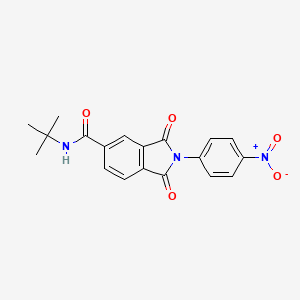![molecular formula C20H27N5O B5039628 (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)
(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol, also known as SR-16388, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. SR-16388 is a piperidine-based compound that exhibits high affinity and selectivity for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors.
Mécanisme D'action
The exact mechanism of action of (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity in the central nervous system. (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in the regulation of mood and behavior. Additionally, (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol has been shown to modulate the activity of various receptors, including dopamine D2, serotonin 5-HT1A, and adrenergic α1 receptors.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol exhibits a wide range of biochemical and physiological effects, including antidepressant, anxiolytic, and antipsychotic effects. (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in the regulation of mood and behavior. Additionally, (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol has been shown to modulate the activity of various receptors, including dopamine D2, serotonin 5-HT1A, and adrenergic α1 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol is its high affinity and selectivity for various receptors in the central nervous system, which makes it a promising candidate for the development of novel therapeutics for neurological and psychiatric disorders. However, one of the limitations of (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol. One potential direction is the development of novel therapeutics based on the structure of (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol and to identify potential side effects and drug interactions. Finally, future studies should explore the potential of (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol for the treatment of addiction, as it has been shown to modulate the activity of dopamine receptors, which play a critical role in the development and maintenance of addiction.
Méthodes De Synthèse
The synthesis of (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol involves a multi-step process that starts with the reaction of 3-pyridinemethanol with 2-pyridinecarboxaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with piperazine and 4-fluorobenzaldehyde to form the final product, (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol.
Applications De Recherche Scientifique
(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. Studies have shown that (3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol exhibits high affinity and selectivity for dopamine, serotonin, and adrenergic receptors, which play a critical role in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
(3R,4R)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c26-19-16-23(15-17-4-3-7-21-14-17)9-6-18(19)24-10-12-25(13-11-24)20-5-1-2-8-22-20/h1-5,7-8,14,18-19,26H,6,9-13,15-16H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQBMYMNKLIPMU-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)
![8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)

![3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one](/img/structure/B5039574.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5039580.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5039581.png)
![3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5039606.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5039607.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5039611.png)
![methyl 3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5039618.png)


![7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5039641.png)